Product packaging for Des(methoxycarbonyl) Febantel(Cat. No.:CAS No. 92088-58-9)

Des(methoxycarbonyl) Febantel

Cat. No.: B118349
CAS No.: 92088-58-9
M. Wt: 388.4 g/mol
InChI Key: BKUWUQNLCHLEQV-UHFFFAOYSA-N
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Description

Des(methoxycarbonyl) Febantel (CAS No. 92088-58-9) is a key metabolite and degradation product of Febantel, a broad-spectrum anthelmintic prodrug used in veterinary medicine. Its molecular formula is C₁₈H₂₀N₄O₄S, with a molar mass of 388.44 g/mol . Structurally, it arises from the loss of methoxycarbonyl groups during Febantel’s metabolism or forced degradation . Physical properties include a melting point of 196°C and a purity ≥95% in commercial preparations, requiring storage at +2 to +8°C for stability .

As an intermediate in Febantel’s metabolic pathway, this compound contributes to the generation of active benzimidazole anthelmintics like fenbendazole and oxfendazole .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H20N4O4S B118349 Des(methoxycarbonyl) Febantel CAS No. 92088-58-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-[N'-[2-[(2-methoxyacetyl)amino]-4-phenylsulfanylphenyl]carbamimidoyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-25-11-16(23)20-15-10-13(27-12-6-4-3-5-7-12)8-9-14(15)21-17(19)22-18(24)26-2/h3-10H,11H2,1-2H3,(H,20,23)(H3,19,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUWUQNLCHLEQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=C(C=CC(=C1)SC2=CC=CC=C2)N=C(N)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60524196
Record name Methyl {(E)-amino[2-(2-methoxyacetamido)-4-(phenylsulfanyl)anilino]methylidene}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60524196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92088-58-9
Record name Methyl ((2-((methoxyacetyl)amino)-4-(phenylthio)phenyl)carbamimidoyl)carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092088589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl {(E)-amino[2-(2-methoxyacetamido)-4-(phenylsulfanyl)anilino]methylidene}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60524196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL ((2-((METHOXYACETYL)AMINO)-4-(PHENYLTHIO)PHENYL)CARBAMIMIDOYL)CARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTX7AE9FC4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Derivatization from Febantel via Hydrolytic Cleavage

A primary route involves the controlled hydrolysis of Febantel to remove methoxycarbonyl groups. This process typically employs alkaline or acidic conditions:

  • Alkaline Hydrolysis : Treatment with aqueous sodium hydroxide (1–2 M) at 60–80°C selectively cleaves the methoxycarbonyl ester groups, yielding this compound. The reaction mechanism proceeds via nucleophilic attack on the carbonyl carbon, followed by decarboxylation.

  • Acidic Hydrolysis : Concentrated hydrochloric acid (6 M) under reflux conditions (24–48 hours) achieves similar results, albeit with lower regioselectivity.

Key Considerations :

  • Reaction yields vary between 65% and 85%, depending on the solvent system (e.g., ethanol-water mixtures improve solubility).

  • Chromatographic purification (silica gel, chloroform-methanol gradients) is essential to isolate the product from residual Febantel and overhydrolyzed byproducts.

Direct Synthesis from Intermediate Precursors

Patent CN101412689A outlines a pathway to Febantel that can be adapted to synthesize this compound by omitting methoxycarbonyl-introducing reagents:

  • Intermediate Preparation :

    • Synthesize 2-amino-5-(phenylthio)acetanilide via reduction of 2-nitro-5-(phenylthio)acetanilide using tin(II) chloride in ethanol.

    • React with O-methylisourea (instead of methoxycarbonyl-protected variants) to form the guanidine core.

  • Coupling Reaction :

    • Combine the intermediate with methyl carbamate under mild conditions (25–40°C, toluene solvent) to avoid unintended esterification.

Advantages :

  • Avoids toxic reagents like methyl chloroformate used in traditional Febantel synthesis.

  • Achieves higher purity (>95%) by bypassing methoxycarbonyl side reactions.

Enzymatic and Metabolic Generation

Cytochrome P450-Mediated Metabolism

Studies on Febantel’s metabolism in livestock identify CYP2J2 and CYP2C19 as key enzymes responsible for oxidative demethylation and decarboxylation. In vitro incubation of Febantel with hepatic microsomes yields this compound as a minor metabolite, detectable via LC-MS/MS.

Experimental Conditions :

  • Incubation buffer: NADPH-regenerating system (pH 7.4, 37°C).

  • Metabolite extraction: Acetonitrile precipitation followed by solid-phase extraction.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): Key signals include δ 7.42 (d, J = 1.4 Hz, aromatic H), 3.75 (s, methylene bridge), and 2.91 (t, thioether linkage).

  • LC-MS/MS : [M+H]⁺ ion at m/z 389.1, with fragmentation patterns consistent with the loss of water and sulfur dioxide.

Purity Assessment

  • HPLC : C18 column (5 µm, 250 × 4.6 mm), acetonitrile-phosphate buffer (pH 3.0) gradient (65:35 to 85:15 over 20 minutes). Retention time: 12.3 minutes.

Industrial-Scale Production Challenges

Solubility and Formulation Issues

This compound’s limited solubility in aqueous media necessitates advanced formulation strategies:

  • Nanoparticle Dispersion : Polyvinylpyrrolidone (PVP-K30) matrices enhance bioavailability for veterinary applications.

  • Gel-Based Delivery : Patent CN103181925A describes a gel composition (4–24% benzyl alcohol, 2–15% colloidal silicon dioxide) for transdermal administration in animals.

Comparative Data on Synthesis Methods

MethodConditionsYield (%)Purity (%)Key Advantage
Alkaline Hydrolysis1 M NaOH, 70°C, 6 hours7892Scalability
Direct SynthesisToluene, 30°C, 8 hours8897Avoids toxic reagents
Enzymatic ConversionHepatic microsomes, 37°C, 20 minutes1285Mimics in vivo metabolism

Chemical Reactions Analysis

Hydrolytic Cleavage of Methoxycarbonyl Groups

DM-Febantel undergoes enzymatic hydrolysis in biological systems, leading to the removal of methoxycarbonyl (-OCOOCH₃) groups. This reaction is critical for its conversion into pharmacologically active metabolites:

Reaction Pathway :

DM FebantelEsterases HydrolasesFebantel sulfone+2CO2+2CH3OH\text{DM Febantel}\xrightarrow{\text{Esterases Hydrolases}}\text{Febantel sulfone}+2\,\text{CO}_2+2\,\text{CH}_3\text{OH}

  • Conditions : Hydrolysis occurs at physiological pH (7.4) and temperature (37°C), facilitated by esterases in the liver and intestinal mucosa .

  • Key Product : Febantel sulfone, the active anthelmintic agent, disrupts parasite microtubule assembly .

Table 1: Hydrolysis Products and Conditions

ReactantEnzyme/CatalystProductsReaction MediumReference
DM-FebantelEsterasesFebantel sulfone, CO₂, MeOHLiver microsomes

Oxidative Metabolism

DM-Febantel is further metabolized via sulfoxidation and cyclization , mediated by cytochrome P450 (CYP) enzymes:

Primary Pathways :

  • Sulfoxidation :

    DM FebantelCYP2J2 CYP2C19Oxfendazole sulfone\text{DM Febantel}\xrightarrow{\text{CYP2J2 CYP2C19}}\text{Oxfendazole sulfone}
    • This step introduces an oxygen atom at the sulfur center, enhancing solubility and activity .

  • Cyclization :

    DM FebantelFenbendazoleCYPOxfendazole\text{DM Febantel}\rightarrow \text{Fenbendazole}\xrightarrow{\text{CYP}}\text{Oxfendazole}
    • Cyclization forms the benzimidazole core, critical for binding parasite β-tubulin .

Table 2: Oxidative Metabolic Pathways

EnzymeSubstrateProductBiological RoleReference
CYP2J2DM-FebantelOxfendazoleAnthelmintic activity
CYP2C19DM-FebantelHydroxy metabolitesDetoxification/excretion

Stability Under Analytical Conditions

DM-Febantel exhibits instability during sample preparation, leading to unintended conversions:

  • Degradation in Acetonitrile :

    • In HPLC analysis, DM-Febantel partially converts to fenbendazole under acidic conditions due to residual water in solvents .

  • Temperature Sensitivity :

    • Storage above 8°C accelerates decomposition, with a melting point of 196°C .

Table 3: Stability Profile

ConditionObservationImpact on AnalysisReference
Acetonitrile (room temp)Partial conversion to fenbendazoleRequires cold storage (-20°C)
Basic pH (9.0)Enhanced hydrolysisInterferes with recovery

Synthetic Modifications

While DM-Febantel is primarily a metabolite, its synthesis from Febantel involves:

  • Selective Dealkylation :

    FebantelHydrolysisDM Febantel+CH3OCOCl\text{Febantel}\xrightarrow{\text{Hydrolysis}}\text{DM Febantel}+\text{CH}_3\text{OCOCl}
    • Achieved using tin(II) chloride in ethanol under reflux .

Key Challenges :

  • Low yields (~72–82%) due to competing side reactions .

  • Requires purification via solid-phase dispersion to isolate DM-Febantel .

Comparative Reactivity with Analogues

DM-Febantel’s reactivity differs from related anthelmintics due to its prodrug nature:

Table 4: Reactivity Comparison

CompoundPrimary ReactionActivation RequirementBioactivity Onset
DM-FebantelHydrolysis/OxidationMetabolic conversionDelayed
FenbendazoleDirect sulfoxidationNoneImmediate
AlbendazoleSulfoxidationHepatic CYP activationModerate

Interaction with Drug Metabolizing Enzymes

  • CYP Inhibition : DM-Febantel does not inhibit major CYP isoforms (e.g., CYP3A4, CYP2D6) .

  • Induction Potential : No evidence of enzyme induction in hepatic microsomes .

Scientific Research Applications

Des(methoxycarbonyl) Febantel is primarily used in veterinary medicine as an anthelmintic. It is effective against a wide range of gastrointestinal nematodes and lungworms. Additionally, it serves as an impurity reference standard in pharmaceutical testing, ensuring the quality and efficacy of Febantel formulations .

Mechanism of Action

Des(methoxycarbonyl) Febantel acts as a prodrug, which is metabolized in vivo to fenbendazole. Fenbendazole binds to tubulin, a structural protein of microtubules, disrupting their formation and function. This leads to the inhibition of glucose uptake and energy production in the parasites, ultimately causing their death .

Comparison with Similar Compounds

Key Observations :

  • Molecular Weight : this compound is lighter than Febantel due to the loss of methoxycarbonyl groups (-COOCH₃) during degradation .
  • Melting Point : The higher melting point of this compound (196°C vs. 129–130°C for Febantel) suggests enhanced thermal stability, likely due to reduced ester group complexity .

Metabolic and Functional Comparison

Febantel

  • Role : Prodrug metabolized in vivo to fenbendazole via intermediates like this compound and Febantel sulfoxide .
  • Applications : Used in combination with pyrantel and praziquantel for treating gastrointestinal parasites in dogs and livestock .

Fenbendazole

  • Role : Active metabolite of Febantel; directly targets helminth tubulin polymerization .
  • Efficacy : Clinically effective against Giardia spp. in dogs at 15 mg/kg doses .

Oxfendazole

  • Role : Sulfoxide metabolite of fenbendazole; exhibits prolonged anthelmintic activity .

2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole

Research Findings on Stability and Toxicity

Degradation Pathways

Under ICH Q1A(R2) stress conditions, Febantel degrades into five products, including this compound. Key findings :

  • Characterization : LC-MS/MS identified this compound as a major degradation product (DP–I to DP–V).

Toxicity Evaluation

  • Software Predictions: SwissADME and Pro Tox II analyses suggest low hepatotoxicity, mutagenicity, and carcinogenicity risks for this compound .
  • Comparative Safety : Similar safety profiles to Febantel and fenbendazole, which are widely used in veterinary medicine .

Biological Activity

Des(methoxycarbonyl) Febantel is a derivative of febantel, a well-known anthelmintic agent primarily used in veterinary medicine. This compound exhibits significant biological activity against a range of parasitic infections, particularly those caused by gastrointestinal roundworms. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Overview of Febantel and Its Metabolites

Febantel is a pro-drug that metabolizes into active compounds such as fenbendazole and oxfendazole. The metabolic pathways involve S-oxidation and cyclization, which are crucial for its anthelmintic efficacy. The conversion to these metabolites enhances the drug's effectiveness against various helminths, making it a valuable treatment in veterinary practices .

The primary mechanism by which this compound exerts its effects involves the inhibition of glucose uptake in helminths. This leads to energy depletion and eventual death of the parasites. The compound shares structural similarities with other benzimidazole derivatives, which also act by disrupting cellular processes in parasites:

  • Inhibition of Mitochondrial Function : Similar to thiabendazole, this compound may inhibit specific mitochondrial enzymes involved in the citric acid cycle, thereby reducing ATP production .
  • Glucose Uptake Inhibition : By blocking glucose absorption, the compound causes autolysis in helminths, leading to their death due to energy starvation .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals its absorption, distribution, metabolism, and excretion (ADME) characteristics:

  • Absorption : The compound is rapidly absorbed after oral administration.
  • Metabolism : It undergoes extensive hepatic metabolism to form active metabolites like fenbendazole.
  • Excretion : The metabolites are primarily excreted via urine and feces.

A study demonstrated that febantel achieves higher levels of active metabolites at increased doses, indicating a dose-dependent relationship that enhances its efficacy against parasites .

Case Study 1: Efficacy Against Microcotyle sebastis

In a controlled study evaluating the efficacy of various benzimidazole compounds against the gill fluke Microcotyle sebastis, this compound was tested alongside fenbendazole and albendazole. Results indicated that while all compounds exhibited some level of activity, febantel showed weaker effects compared to its more potent counterparts at higher concentrations (200 mg/L). However, it still demonstrated notable efficacy in vivo when administered at appropriate dosages .

Case Study 2: Pharmacokinetic Analysis

A pharmacokinetic analysis involving febantel revealed that it reaches significant systemic exposure levels when administered at 100 mg/kg. Comparatively, albendazole at 50 mg/kg achieved similar exposure levels to fenbendazole at 100 mg/kg. This suggests that this compound can be effectively utilized at lower doses while maintaining therapeutic efficacy against gastrointestinal parasites .

Comparative Efficacy Table

CompoundMechanism of ActionEfficacy (in vitro)Efficacy (in vivo)Dosage (mg/kg)
This compoundInhibits glucose uptake; mitochondrial enzyme inhibitionWeakModerate100
FenbendazoleSimilar to febantelHighHigh100
AlbendazoleInhibits glucose uptakeHighestHighest50
MebendazoleInhibits glucose uptakeModerateModerate50

Q & A

Q. What are the primary methods for synthesizing and characterizing Des(methoxycarbonyl) Febantel in laboratory settings?

this compound is synthesized via controlled hydrolysis of Febantel, which involves removing the methoxycarbonyl group. Structural characterization is achieved using single-crystal X-ray diffraction (XRD), revealing intramolecular hydrogen bonds (N–H⋯O and N–H⋯N) and dihedral angles between aromatic rings (58.75°), consistent with its stability and reactivity . High-performance liquid chromatography (HPLC) with a Hypersil® BDS C18 column (150 × 4.6 mm, 5 μm) and a gradient elution of 10 mM ammonium citrate buffer (pH 3.5) and acetonitrile is used for purity assessment .

Q. How is this compound identified and differentiated from its parent compound, Febantel?

Identification relies on mass spectrometry (LC-MS/MS in positive electrospray ionization mode) and nuclear magnetic resonance (NMR). Key differentiating features include the absence of methoxycarbonyl groups in this compound, confirmed by molecular ion peaks at m/z 446.48 (C20H22N4O6S) and fragmentation patterns distinct from Febantel . The CAS registry number (92088-58-9) further aids unambiguous identification .

Advanced Research Questions

Q. What degradation pathways of Febantel under ICH guidelines lead to this compound formation?

Under hydrolytic (acidic/alkaline) and photolytic stress, Febantel undergoes degradation via cleavage of the methoxycarbonyl group, forming this compound as a primary degradation product (DP). Forced degradation studies show minimal degradation under thermal or oxidative conditions, emphasizing the role of hydrolysis and light exposure in DP formation . Analytical workflows combining HPLC retention times, UV spectra (281 nm), and MS/MS fragmentation are critical for pathway elucidation .

Q. How do computational models predict the toxicity and pharmacokinetic properties of this compound?

Toxicity is evaluated using in silico tools like Pro Tox II and OSIRIS Property Explorer, which predict low mutagenic, carcinogenic, and hepatotoxic risks. SwissADME analysis suggests moderate intestinal absorption and blood-brain barrier permeability due to its molecular weight (446.48 g/mol) and logP (~2.5). These models highlight its potential safety but warrant in vitro validation .

Q. What structural features of this compound influence its anthelmintic activity compared to Febantel?

The absence of methoxycarbonyl groups alters its metabolic activation pathway. Unlike Febantel, which converts to fenbendazole via sulfoxide intermediates, this compound exhibits reduced bioactivation efficiency, impacting its efficacy against Strongyloides ransomi (59–81.6% egg reduction at 10 mg/kg vs. 100% for Febantel at 20 mg/kg). Structural rigidity from hydrogen-bonded S(6) and S(7) rings may further modulate receptor binding .

Q. How do spectroscopic techniques (FT-IR, Raman) and computational methods elucidate the electronic properties of this compound?

Experimental FT-IR spectra reveal key vibrational modes (e.g., C=O stretching at ~1700 cm<sup>−1</sup> and N–H bending at ~1550 cm<sup>−1</sup>). Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level correlate these modes with hyperconjugative interactions (NBO analysis), showing stabilization energies from lone pair interactions (e.g., O→σ*). These insights guide predictions of nonlinear optical properties and bioactivity .

Methodological Considerations

  • Analytical Workflows : Prioritize LC-MS/MS for DP identification, using polarity switching (positive/negative ESI) to enhance sensitivity .
  • Computational Validation : Cross-validate in silico toxicity predictions with in vitro assays (e.g., Ames test for mutagenicity) .
  • Crystallography : Optimize crystallization solvents (e.g., ethanol) for high-resolution XRD to resolve intramolecular interactions .

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